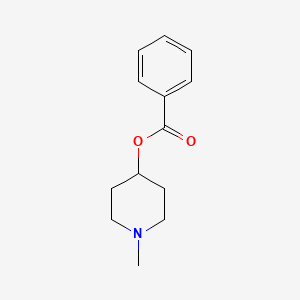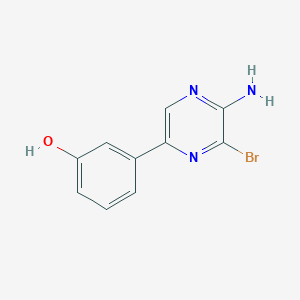
3-(5-Amino-6-bromopyrazin-2-yl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-Amino-6-bromopyrazin-2-yl)phenol is an organic compound that features a pyrazine ring substituted with an amino group and a bromine atom, as well as a phenol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Amino-6-bromopyrazin-2-yl)phenol can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution of a suitable precursor. For example, starting with 2,6-dibromopyrazine, the amino group can be introduced via a substitution reaction using ammonia or an amine source under appropriate conditions. The phenol group can be introduced through a subsequent substitution reaction using a hydroxide source .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
3-(5-Amino-6-bromopyrazin-2-yl)phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The bromine atom can be reduced to a hydrogen atom under suitable conditions.
Substitution: The amino and bromine groups can participate in substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or hydroxides are commonly used in substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: De-brominated pyrazine derivatives.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
科学的研究の応用
3-(5-Amino-6-bromopyrazin-2-yl)phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes
作用機序
The mechanism of action of 3-(5-Amino-6-bromopyrazin-2-yl)phenol involves its interaction with specific molecular targets. The amino and phenol groups can form hydrogen bonds with biological molecules, influencing their activity. The bromine atom can participate in halogen bonding, further modulating the compound’s effects. These interactions can affect various biochemical pathways, leading to the compound’s observed biological activities .
類似化合物との比較
Similar Compounds
2-Amino-5-bromopyrazine: Similar structure but lacks the phenol group.
3-Amino-6-bromopyrazin-2-yl)methanol: Similar structure but has a methanol group instead of a phenol group
Uniqueness
3-(5-Amino-6-bromopyrazin-2-yl)phenol is unique due to the presence of both an amino group and a phenol group on the pyrazine ring. This combination of functional groups allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications.
特性
分子式 |
C10H8BrN3O |
|---|---|
分子量 |
266.09 g/mol |
IUPAC名 |
3-(5-amino-6-bromopyrazin-2-yl)phenol |
InChI |
InChI=1S/C10H8BrN3O/c11-9-10(12)13-5-8(14-9)6-2-1-3-7(15)4-6/h1-5,15H,(H2,12,13) |
InChIキー |
NQCSGWCVPVTRQR-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)O)C2=CN=C(C(=N2)Br)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-8-[6-[(2,2,2-trifluoroacetyl)amino]hexylamino]purin-6-yl]benzamide](/img/structure/B14769326.png)
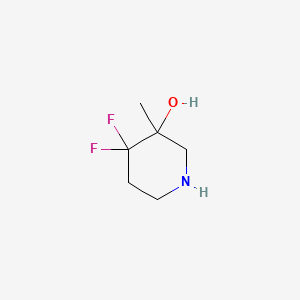
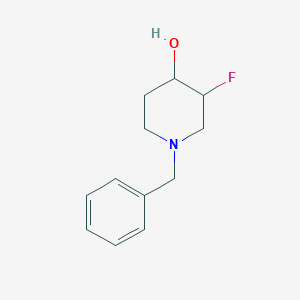
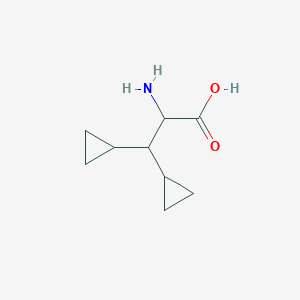
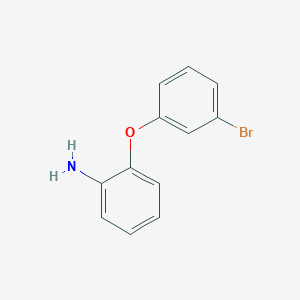
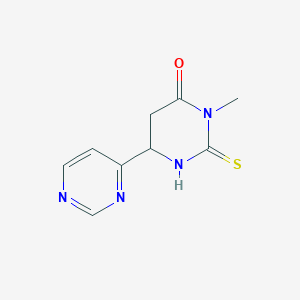
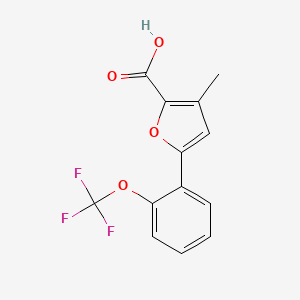
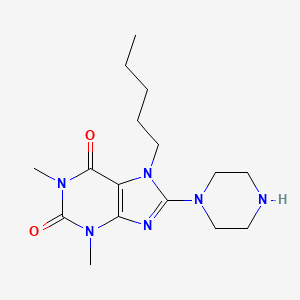
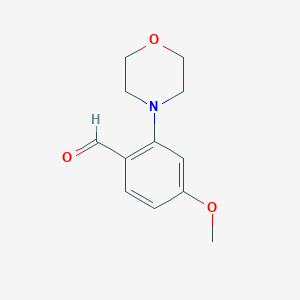
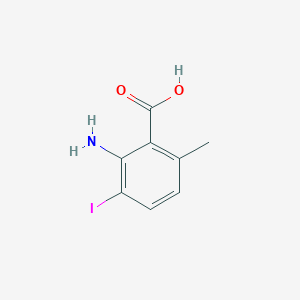
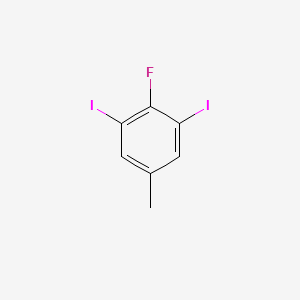
![(S)-5-Isopropyl-2-mesityl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B14769411.png)

